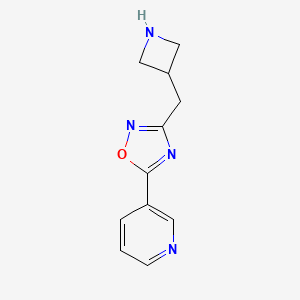

3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-9(7-12-3-1)11-14-10(15-16-11)4-8-5-13-6-8/h1-3,7-8,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOPOXMMUGCNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=NOC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement combining an azetidine ring and a pyridine moiety attached to a 1,2,4-oxadiazole core, which is known for its potential therapeutic properties. The exploration of this compound's biological activity is crucial for understanding its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol. The presence of nitrogen and oxygen in the oxadiazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effectiveness comparable to standard antibiotics like gentamicin .

- Antitumor Effects : Preliminary studies suggest potential anticancer properties, with some compounds inhibiting tumor cell growth through modulation of specific signaling pathways .

- Anti-inflammatory Activity : The oxadiazole scaffold has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various enzymes or receptors, modulating their activity. For example:

- Enzyme Inhibition : Research has indicated that oxadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival .

Research Findings and Case Studies

Several studies highlight the biological activity of similar oxadiazole derivatives:

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, consider the following table:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-{1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole | Contains azetidine and triazole rings | Presence of triazole instead of oxadiazole |

| Azetidin-3-ylmethanol hydrochloride | Azetidine ring | Lacks oxadiazole structure |

| 5-(Pyridin-2-yl)-1,3,4-thiadiazole | Thiadiazole instead of oxadiazole | Different heterocyclic ring affecting reactivity |

The combination of an azetidine ring with an oxadiazole core in this compound imparts distinct chemical properties and biological activities not found in similar compounds.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antibacterial and antifungal activities. These properties are attributed to their ability to inhibit key enzymes or disrupt cellular processes in target pathogens. Preliminary studies suggest that 3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole may function similarly, making it a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound's interaction with biological macromolecules suggests potential applications in oncology. Studies have shown that oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The azetidine and pyridine substituents may enhance this activity by improving the compound's binding affinity to specific cancer-related targets.

Structural Comparisons

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-{1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide | Contains azetidine and triazole rings | Presence of a triazole instead of an oxadiazole ring |

| Azetidin-3-ylmethanol hydrochloride | Azetidine ring | Different functional groups; lacks oxadiazole structure |

| 5-(Pyridin-2-yl)-1,3,4-thiadiazole | Thiadiazole instead of oxadiazole | Different heterocyclic ring affecting reactivity |

The distinct combination of functional groups in this compound enhances its chemical properties and biological activities compared to these similar compounds.

Synthesis Techniques

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of azetidine derivatives with nitrile oxides under controlled conditions. Catalysts such as Rhodium (III) complexes may be employed to optimize yield and purity for pharmaceutical applications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with analogs:

*Estimated based on (propyl analog MW = 181.23); †Predicted using analogous structures.

Key Observations :

- The target compound exhibits intermediate molecular weight and logP compared to bulkier analogs (e.g., nitro-phenyl derivatives ), suggesting balanced lipophilicity for membrane permeability.

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Several well-established methods exist for synthesizing 1,2,4-oxadiazole derivatives, which can be adapted for the target compound:

Amidoxime and Carboxylic Acid Derivatives Cyclization

The most common approach involves the heterocyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, or anhydrides). This method, initially proposed by Tiemann and Krüger, typically proceeds via condensation to form the oxadiazole ring. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can improve yields and reaction efficiency.- Amidoximes are prepared by reacting nitriles with hydroxylamine.

- Carboxylic acid esters or activated acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P) are common partners.

- Microwave irradiation has been successfully applied to accelerate these reactions, reducing reaction times dramatically and improving yields while minimizing solvent use and purification complexity.

- One-pot procedures at room temperature using superbases (e.g., NaOH/DMSO) or Vilsmeier reagent activation have been reported, offering moderate to excellent yields with simplified purification.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides with nitriles to form the oxadiazole ring. However, it suffers from low reactivity of nitriles and side reactions such as nitrile oxide dimerization. Platinum(IV) catalysts have been used to improve this reaction under mild conditions, but issues with catalyst cost and solubility remain.Tandem Reactions and Novel Catalytic Approaches

Recent advances include tandem reactions of nitroalkenes with arenes and nitriles in the presence of superacids like triflic acid (TfOH), yielding oxadiazoles in short times with high yields. However, harsh conditions limit substrate scope.

Specific Preparation of 3-(Azetidin-3-ylmethyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

The target compound features substitution at the 3- and 5-positions of the oxadiazole ring with azetidin-3-ylmethyl and pyridin-3-yl groups, respectively. Preparation involves:

Synthesis of the Amidoxime Intermediate

- The pyridin-3-yl nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride, often under microwave irradiation or mild catalytic conditions (e.g., MgO, acetic acid, or KF) to improve efficiency and yield.

Coupling with Azetidin-3-ylmethyl Carboxylic Acid Derivative

- The azetidin-3-ylmethyl moiety is introduced via a carboxylic acid derivative (ester or acid chloride) bearing the azetidinylmethyl substituent.

- This derivative reacts with the amidoxime in the presence of coupling reagents (EDC, DCC, CDI, TBTU, or T3P) or under superbase conditions (NaOH/DMSO) to form the 1,2,4-oxadiazole ring with the desired substitution.

Alternative One-Pot Procedures

- One-pot syntheses combining amidoxime formation and cyclization with activated carboxylic acids have been reported, simplifying the process and improving overall yield.

-

- Microwave irradiation significantly reduces reaction times (minutes vs. hours/days) and improves yields, making it a preferred method for preparing such substituted oxadiazoles.

Data Table Summarizing Key Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Catalysts/Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amidoxime + Acyl Chloride | Room temperature or reflux | TBAF, Pyridine | 40–70 | Classical method; moderate yields |

| 2 | Amidoxime + Carboxylic Acid Esters | Reflux or microwave irradiation | EDC, DCC, CDI, TBTU, T3P | 50–90 | Microwave improves yield and reduces time |

| 3 | Nitrile + Nitrile Oxide | Pt(IV) catalyst, mild conditions | Platinum(IV) complex | Low (<50) | Difficult purification; expensive catalyst |

| 4 | Amidoxime + Carboxylic Acid Esters | Room temperature, superbase medium (NaOH/DMSO) | NaOH/DMSO | 11–90 | One-pot; wide substrate scope; moderate time |

| 5 | Amidoxime + Carboxylic Acids (Vilsmeier activation) | Room temperature, one-pot | Vilsmeier reagent | 61–93 | Simple purification; excellent yields |

| 6 | Amidoxime + gem-Dibromomethylarenes | Reflux, two-component reaction | — | ~90 | Long reaction time; complex purification |

| 7 | Nitroalkenes + Arenes + Nitriles | TfOH, 10 min reaction | Triflic acid (superacid) | ~90 | Short time; requires resistant substrates |

Research Findings and Practical Considerations

Yields and Purification

The classical amidoxime-acyl chloride method often results in moderate yields and complex purification due to side products. The use of coupling reagents and microwave irradiation improves both yield and purity.Reaction Time

Microwave-assisted methods reduce reaction times from hours or days to minutes, making them highly efficient for laboratory and industrial synthesis.Environmental and Safety Aspects

Microwave methods reduce solvent volumes and energy consumption, aligning with green chemistry principles. The use of superbase media (NaOH/DMSO) and one-pot procedures also minimizes waste.Substrate Scope and Limitations

Functional groups such as hydroxyl or amino groups on carboxylic acid esters can limit the reaction efficiency. Superacid conditions require substrates resistant to harsh acids.Incorporation of Azetidinylmethyl Group

Introducing the azetidinylmethyl substituent often requires prior synthesis of the corresponding carboxylic acid derivative or ester bearing the azetidine ring. This intermediate can then be coupled with the amidoxime under the above conditions.

Example Synthetic Scheme (Adapted)

Preparation of Pyridin-3-yl Amidoxime

Pyridin-3-carbonitrile + Hydroxylamine hydrochloride → Pyridin-3-yl amidoxime (via microwave irradiation or catalytic conditions)Synthesis of Azetidin-3-ylmethyl Carboxylic Acid Derivative

Azetidin-3-ylmethanol or azetidine derivative → Carboxylic acid or ester functionalizationCyclization to this compound Pyridin-3-yl amidoxime + Azetidin-3-ylmethyl carboxylic acid derivative → 1,2,4-oxadiazole ring formation (using coupling reagents or superbase medium, optionally microwave-assisted)

Q & A

Q. Structure-activity relationship (SAR) insights :

- Azetidine substitution : Methylation at the azetidine 3-position enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeted analogs .

- Pyridyl variants : Replacing phenyl with pyridyl groups (e.g., 3-pyridyl vs. 4-pyridyl) modulates hydrogen bonding and π-stacking with targets like nicotinic receptors .

- Electron-withdrawing groups : Trifluoromethyl or chloro substituents on the oxadiazole ring improve metabolic stability and binding affinity .

What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., TIP47 or α7 nicotinic receptors). Prioritize poses with ΔG < -10 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict IC values against cancer cell lines .

How can crystallographic data resolve discrepancies in reported conformational isomers?

- Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices in twinned crystals .

- Hirshfeld surface analysis : Map close contacts (e.g., C–H⋯N interactions) to identify dominant conformers .

- Temperature factors : High B-factors (>5 Ų) in the azetidine group may indicate dynamic disorder, requiring constrained refinement .

What strategies mitigate oxidation or hydrolysis of the 1,2,4-oxadiazole ring during storage?

- Lyophilization : Store the compound as a lyophilized solid under argon at -20°C to prevent hydrolysis .

- Excipient addition : Use antioxidants (e.g., BHT) in DMSO stock solutions to inhibit radical-mediated degradation .

- Stability assays : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) over 14 days at 25°C/60% RH .

How can enantiomeric purity be ensured during synthesis of chiral analogs?

- Chiral chromatography : Use SFC (supercritical fluid chromatography) with Chiralpak AD-H columns to separate enantiomers. Validate with >97% ee via SFC traces .

- Asymmetric catalysis : Employ iridium-catalyzed amination for stereoselective azetidine functionalization .

- Circular dichroism : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.